

Spectroscopic Characterization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(4-bromo-2-nitrophenyl)acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data alongside detailed, generalized experimental protocols for acquiring such data. This information serves as a valuable reference for the synthesis, identification, and purification of this molecule.

Core Compound Information

| Property | Value |
|-------------------|---|
| IUPAC Name | Ethyl 2-(4-bromo-2-nitrophenyl)acetate |
| Molecular Formula | C ₁₀ H ₁₀ BrNO ₄ |
| Molecular Weight | 288.09 g/mol |
| CAS Number | 199328-35-3 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**. These values were computationally generated and should be used as a

reference for comparison with experimentally obtained spectra.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|-----------------------------------|
| 8.15 | d | 1H | Ar-H |
| 7.78 | dd | 1H | Ar-H |
| 7.35 | d | 1H | Ar-H |
| 4.25 | q | 2H | -OCH ₂ CH ₃ |
| 4.05 | s | 2H | -CH ₂ -Ar |
| 1.30 | t | 3H | -OCH ₂ CH ₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |
|----------------------|-----------------------------------|
| 169.5 | C=O (Ester) |
| 149.0 | C-NO ₂ |
| 136.5 | C-Br |
| 135.0 | Ar-C |
| 131.0 | Ar-CH |
| 128.0 | Ar-CH |
| 125.0 | Ar-CH |
| 62.0 | -OCH ₂ CH ₃ |
| 38.0 | -CH ₂ -Ar |
| 14.0 | -OCH ₂ CH ₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong | C=O (Ester) Stretch |
| ~1530, ~1350 | Strong | N-O (Nitro) Asymmetric & Symmetric Stretch |
| ~1200 | Strong | C-O (Ester) Stretch |
| ~1020 | Medium | C-Br Stretch |
| ~830 | Strong | C-H Out-of-plane Bend (para-substituted) |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|--|
| 287/289 | 95/95 | [M] ⁺ / [M+2] ⁺ (presence of Br) |
| 241/243 | 40/40 | [M-NO ₂] ⁺ |
| 214/216 | 60/60 | [M-COOEt] ⁺ |
| 184 | 100 | [M-Br-NO ₂ -H] ⁺ |
| 166 | 70 | [C ₇ H ₄ Br] ⁺ |
| 45 | 50 | [COOEt] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

 ^1H NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS) at 0 ppm.

 ^{13}C NMR Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid **Ethyl 2-(4-bromo-2-nitrophenyl)acetate** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct infusion source, utilizing Electron Ionization (EI).

Sample Preparation:

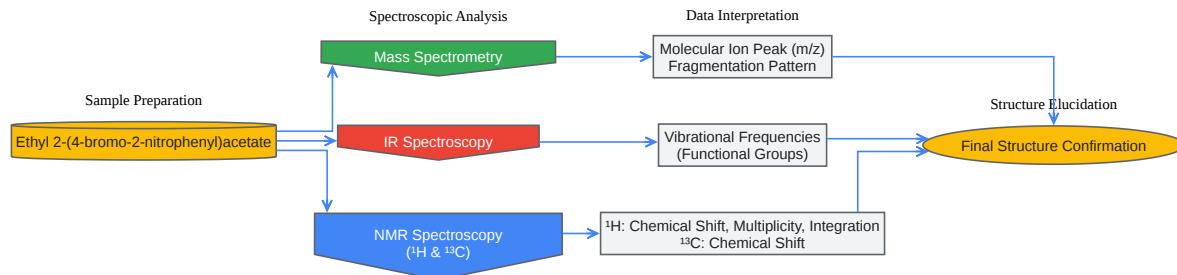
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion EI-MS):

- Introduce the sample solution into the ion source via a direct infusion pump at a low flow rate.
- The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
- The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- Analyze the resulting mass spectrum to identify the molecular ion peak (M^+) and the major fragment ions. The isotopic pattern for bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) should be observed for bromine-containing fragments.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**, from sample preparation to final structure elucidation.



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Caption: Workflow for Spectroscopic Characterization.

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